alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate
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Overview
Description
Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate is a complex organic compound that features a trifluoromethyl group, a phenanthrene moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Alpha-(trifluoromethyl)styrene derivatives: These compounds share the trifluoromethyl group and are used in similar applications, such as organic synthesis and material science.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Uniqueness
Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate is unique due to its combination of a trifluoromethyl group, a phenanthrene moiety, and a piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various research applications .
Properties
CAS No. |
38644-01-8 |
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Molecular Formula |
C21H21ClF3NO |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
piperidin-2-yl-[2-(trifluoromethyl)phenanthren-9-yl]methanol;hydrochloride |
InChI |
InChI=1S/C21H20F3NO.ClH/c22-21(23,24)14-8-9-15-13(11-14)12-18(17-6-2-1-5-16(15)17)20(26)19-7-3-4-10-25-19;/h1-2,5-6,8-9,11-12,19-20,25-26H,3-4,7,10H2;1H |
InChI Key |
IIDBOAPVDMQODN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC3=C(C=CC(=C3)C(F)(F)F)C4=CC=CC=C42)O.Cl |
Origin of Product |
United States |
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